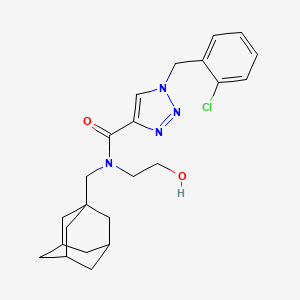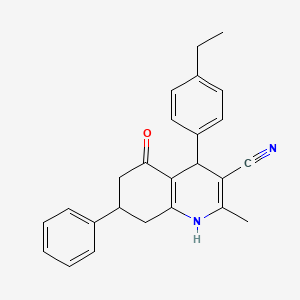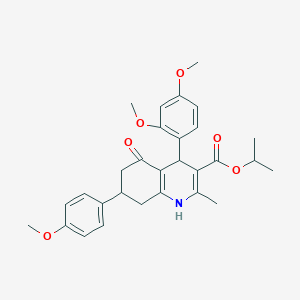![molecular formula C15H24O3 B5036994 3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5036994.png)
3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione, also known as ISU, is a synthetic compound that has gained significant attention in the scientific community due to its potential uses in various applications.
Scientific Research Applications
3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of 3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione is not fully understood. However, it has been suggested that 3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione may inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to an increase in the levels of neurotransmitters, which can have beneficial effects on the brain.
Biochemical and Physiological Effects:
3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione has been shown to have various biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and anti-tumor activity. Additionally, it has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione has several advantages for lab experiments, such as its relatively low toxicity and high solubility in various solvents. However, its high cost and limited availability can be a limitation for some studies.
Future Directions
There are several future directions for the study of 3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione. One area of research is the development of 3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione and its potential uses in other applications, such as in the field of agriculture.
Synthesis Methods
3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione can be synthesized through a multi-step process, which involves the condensation of cyclohexanone with isopropyl acetoacetate, followed by the formation of a spiro compound with the use of ethyl chloroformate. The final step involves the oxidation of the spiro compound to form 3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione.
properties
IUPAC Name |
4,4-dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(2)11-14(3,4)12(16)15(13(17)18-11)8-6-5-7-9-15/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLICJGWQHITOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(C(=O)C2(CCCCC2)C(=O)O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5036920.png)

![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036925.png)
![ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate 2,2-dioxide](/img/structure/B5036932.png)

![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B5036941.png)
![ethyl [3-acetyl-5-(acetylamino)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5036965.png)

![N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5036982.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5036984.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5036989.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5036998.png)
![3-[2-(benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5037015.png)
![2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5037021.png)